Chemical structure and properties of 5-Fluoro-2-methoxy-1-naphthalenol
Chemical structure and properties of 5-Fluoro-2-methoxy-1-naphthalenol
An In-Depth Technical Guide to 5-Fluoro-2-methoxy-1-naphthalenol: A Keystone Intermediate for Advanced Drug Discovery
Abstract
5-Fluoro-2-methoxy-1-naphthalenol is a specialized aromatic compound featuring a naphthalene core functionalized with hydroxyl, methoxy, and fluorine groups. This strategic combination of functional groups makes it a molecule of significant interest for researchers in medicinal chemistry and drug development. The naphthalenol scaffold is a well-established pharmacophore present in numerous biologically active compounds, while the incorporation of a fluorine atom can profoundly enhance key drug-like properties such as metabolic stability, binding affinity, and bioavailability.[1][2] This guide provides a comprehensive overview of the chemical structure, predicted physicochemical properties, a proposed synthetic pathway, and detailed analytical characterization of 5-Fluoro-2-methoxy-1-naphthalenol. It further explores its chemical reactivity, potential for derivatization, and prospective applications as a key building block in the synthesis of novel therapeutic agents.
Molecular Identity and Physicochemical Profile
The structural identity of 5-Fluoro-2-methoxy-1-naphthalenol is defined by its IUPAC name. Its core is a naphthalene ring system, with substituents at specific positions that dictate its chemical behavior and potential biological activity.
Caption: Chemical structure of 5-Fluoro-2-methoxy-1-naphthalenol.
The physicochemical properties of this molecule are predicted based on its structure. These parameters are crucial for anticipating its behavior in biological systems and for designing experimental protocols.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C₁₁H₉FO₂ | Defines the elemental composition and stoichiometry. |
| Molecular Weight | 192.19 g/mol | Influences diffusion, transport across membranes, and fits within Lipinski's Rule of Five. |
| CAS Number | Not assigned | Indicates the compound may be novel or not widely commercialized. |
| XLogP3 | ~2.5 - 3.0 | Predicts lipophilicity, affecting absorption, distribution, metabolism, and excretion (ADME). |
| Hydrogen Bond Donors | 1 (from -OH) | Potential for specific interactions with biological targets. |
| Hydrogen Bond Acceptors | 2 (from -OH, -OCH₃) | Potential for specific interactions with biological targets. |
| Polar Surface Area | ~38.7 Ų | Influences cell permeability and solubility. |
Rationale for Scientific Interest: A Trifecta of Functionality
The scientific appeal of 5-Fluoro-2-methoxy-1-naphthalenol stems from the synergistic interplay of its three key functional regions:
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The Naphthalenol Core: Naphthalene-based structures are privileged scaffolds in medicinal chemistry. They are found in a variety of compounds exhibiting a broad spectrum of biological activities, including anticancer, antifungal, and anti-inflammatory properties.[3][4] The rigid, planar nature of the naphthalene ring provides a robust framework for orienting other functional groups to achieve precise interactions with enzyme active sites or receptors.
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The Methoxy and Hydroxyl Groups: The 1-hydroxyl and 2-methoxy substitution pattern creates an electron-rich aromatic system. The hydroxyl group is a critical hydrogen bond donor and can be a key anchoring point for binding to protein targets. It also provides a reactive handle for further chemical modification and derivatization.
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The Fluorine Atom: The strategic incorporation of fluorine is a cornerstone of modern drug design.[1][2] Its introduction can have several beneficial effects:
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Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation, thereby increasing the drug's half-life.
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Enhanced Binding Affinity: Fluorine's high electronegativity can alter the electronic properties of the molecule, leading to more favorable electrostatic interactions with a target protein.
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Improved Bioavailability: Increased lipophilicity can improve the molecule's ability to cross biological membranes.
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Proposed Synthetic Pathway and Methodologies
Caption: Proposed synthetic workflow for 5-Fluoro-2-methoxy-1-naphthalenol.
Experimental Protocol: A Self-Validating System
This protocol is designed to be self-validating, with purification and characterization steps integrated to ensure the identity and purity of the intermediates and the final product.
Step 1: Protection of the Phenolic Hydroxyl Group
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Rationale: The acidic proton of the hydroxyl group is incompatible with the strongly basic conditions required for lithiation in the subsequent step. Protection as a benzyl ether is a robust choice, as it is stable to the planned conditions and can be cleanly removed later.
-
Methodology:
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To a solution of 2-methoxy-1-naphthalenol (1.0 eq) in acetone (0.2 M), add potassium carbonate (K₂CO₃, 2.0 eq).
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Add benzyl bromide (1.2 eq) dropwise at room temperature.
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Heat the mixture to reflux and stir for 12-18 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
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Upon completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) to yield 1-(benzyloxy)-2-methoxynaphthalene.
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Validation: Confirm the structure via ¹H NMR (appearance of benzyl protons) and Mass Spectrometry (correct molecular ion peak).
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Step 2: Directed Ortho-Lithiation and Electrophilic Fluorination
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Rationale: The benzyloxy and methoxy groups can direct metalation to the C8 and C3 positions. However, steric hindrance and electronic effects often favor lithiation at the C8 position when a chelating agent like TMEDA is used. Subsequent quenching with an electrophilic fluorine source like N-Fluorobenzenesulfonimide (NFSI) installs the fluorine atom.
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Methodology:
-
Dissolve the protected intermediate (1.0 eq) and TMEDA (1.5 eq) in dry tetrahydrofuran (THF, 0.1 M) under an inert atmosphere (Argon or Nitrogen) and cool to -78 °C.
-
Add n-butyllithium (n-BuLi, 1.3 eq) dropwise, maintaining the temperature at -78 °C. Stir for 2 hours.
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Add a solution of NFSI (1.5 eq) in dry THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
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Extract the product with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify by flash column chromatography to isolate the fluorinated intermediate.
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Validation: Confirm structure via ¹H NMR (disappearance of one aromatic proton signal), ¹⁹F NMR (appearance of a fluorine signal), and Mass Spectrometry.
-
Step 3: Deprotection to Yield the Final Product
-
Rationale: Catalytic hydrogenation is a highly effective and clean method for removing a benzyl ether protecting group, yielding the desired phenol without affecting the other functional groups.
-
Methodology:
-
Dissolve the fluorinated intermediate (1.0 eq) in ethanol or ethyl acetate.
-
Add Palladium on carbon (Pd/C, 10 mol%) to the solution.
-
Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir vigorously at room temperature until TLC indicates complete consumption of the starting material.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.
-
Concentrate the filtrate to yield the crude 5-Fluoro-2-methoxy-1-naphthalenol.
-
Purify by recrystallization or a final column chromatography to obtain the final product with high purity.
-
Final Validation: Full characterization by ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR spectroscopy, and High-Resolution Mass Spectrometry (HRMS).
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Analytical and Spectroscopic Characterization
Thorough spectroscopic analysis is essential to unambiguously confirm the structure and purity of the synthesized molecule.
| Technique | Expected Observations and Rationale |
| ¹H NMR | - Aromatic Region: Expect 4-5 distinct signals for the aromatic protons, with complex splitting patterns (doublets, triplets, doublet of doublets) due to H-H and H-F coupling. The proton at C8 will likely show a doublet of doublets with coupling to H7 and the fluorine at C5.[5] - Methoxy Group: A sharp singlet around δ 3.8-4.0 ppm corresponding to the three -OCH₃ protons. - Hydroxyl Group: A broad singlet (δ 5-7 ppm, solvent dependent) for the -OH proton, which will disappear upon D₂O exchange. |
| ¹⁹F NMR | - A single resonance is expected, confirming the presence of one fluorine environment.[6] Its chemical shift will be characteristic of an aryl fluoride. This is the most definitive technique for confirming successful fluorination. |
| ¹³C NMR | - Expect 11 distinct carbon signals. The carbon attached to fluorine (C5) will appear as a doublet with a large one-bond C-F coupling constant (¹JCF ≈ 240-250 Hz). Carbons ortho and meta to the fluorine will also show smaller C-F couplings. |
| IR Spectroscopy | - O-H Stretch: A broad absorption band in the region of 3200-3500 cm⁻¹, characteristic of a phenolic hydroxyl group. - C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹. - C=C Stretches: Aromatic ring absorptions around 1500-1600 cm⁻¹. - C-O Stretches: Strong absorptions for the aryl ether and phenol C-O bonds around 1200-1280 cm⁻¹. - C-F Stretch: A strong, characteristic absorption in the 1000-1100 cm⁻¹ region. |
| HRMS (ESI) | - Calculation of the exact mass of the molecular ion ([M-H]⁻ or [M+H]⁺) to confirm the elemental formula (C₁₁H₉FO₂) with high precision. |
Chemical Reactivity and Derivatization Potential
5-Fluoro-2-methoxy-1-naphthalenol is a versatile intermediate for further chemical synthesis. Its reactivity is governed by its functional groups:
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Phenolic Hydroxyl Group: This is the most reactive site for many transformations. It can undergo O-alkylation, O-acylation, or be converted into a triflate, which is an excellent leaving group for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-nitrogen bonds.
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Aromatic Ring: The ring is activated towards electrophilic aromatic substitution by the strong electron-donating hydroxyl and methoxy groups. However, these groups direct incoming electrophiles to the C4 position. The fluorine atom is a deactivator but also an ortho-, para-director, though its influence is likely outweighed by the -OH and -OCH₃ groups.
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Potential for Buchwald-Hartwig Amination: The fluorine atom, while generally unreactive on an electron-rich ring, could potentially be displaced under specific, forcing palladium-catalyzed cross-coupling conditions, though this would be challenging.
Caption: Key derivatization points on the 5-Fluoro-2-methoxy-1-naphthalenol scaffold.
Applications in Drug Development and Research
This molecule is not an end-product but a valuable starting material. Its utility lies in its potential to serve as a key building block for more complex molecules with therapeutic potential.
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Anticancer Agents: Many naphthalenone and naphthoquinone derivatives exhibit cytotoxic activity against various cancer cell lines.[3][7] This scaffold could be used to synthesize novel analogs of known anticancer agents, with the fluorine atom potentially enhancing efficacy and improving the pharmacokinetic profile.
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Antimicrobial and Antiviral Agents: The naphthalene core is also present in compounds with antimicrobial and antiviral activity.[4] The unique electronic and steric properties imparted by the fluorine and methoxy groups could lead to the discovery of novel inhibitors of microbial or viral enzymes.
-
Kinase Inhibitors: The flat, aromatic structure is suitable for insertion into the ATP-binding pockets of kinases, a major class of drug targets. The functional groups can be tailored to achieve specific hydrogen bonding and hydrophobic interactions required for potent and selective inhibition.
-
Molecular Probes: The intrinsic fluorescence of the naphthalene ring system, combined with the unique NMR signature of the ¹⁹F atom, makes this scaffold suitable for the development of molecular probes for studying biological systems.[6]
Laboratory Safety and Handling
As with any laboratory chemical, 5-Fluoro-2-methoxy-1-naphthalenol should be handled with appropriate care.
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Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.
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Storage: Store in a cool, dry, and dark place in a tightly sealed container.
-
Toxicity: While specific toxicity data is unavailable, it should be treated as a potentially hazardous substance. Aromatic phenols and fluorinated organic compounds can be irritants and may have unknown long-term health effects.
Conclusion
5-Fluoro-2-methoxy-1-naphthalenol represents a promising, albeit underexplored, chemical entity. Its structure combines the biologically relevant naphthalenol scaffold with the advantageous properties of a methoxy ether and a strategically placed fluorine atom. This guide has outlined its fundamental chemical identity, proposed a robust synthetic route, and detailed the analytical methods required for its characterization. The true value of this compound lies in its potential as a versatile building block for the synthesis of a new generation of high-value molecules, particularly in the pursuit of novel therapeutics. Its continued investigation is warranted and offers exciting opportunities for researchers in organic synthesis and medicinal chemistry.
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